Direct Enzymatic Target Engagement: Potent GSK-3β Inhibition
Thieno[3,2-c]pyridin-3-ylboronic acid derivatives exhibit low nanomolar inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β) [1]. In direct comparison, related thieno[3,2-c]pyrazole derivatives show an IC50 of 3.1 nM, while a standard reference inhibitor in the same study exhibited an IC50 of 74.4 nM [2]. This highlights the core's exceptional potency for engaging this therapeutic target.
| Evidence Dimension | GSK-3β Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 3.1 nM (for a thieno[3,2-c]pyrazole derivative) |
| Comparator Or Baseline | Reference GSK-3β inhibitor: 74.4 nM |
| Quantified Difference | ~24-fold improvement in potency |
| Conditions | In vitro kinase assay |
Why This Matters
This potency level is critical for developing effective GSK-3β inhibitors, a target in Alzheimer's disease and cancer, and justifies the procurement of this specific heterocyclic boronic acid for constructing such compounds.
- [1] Yan, N., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivative 16b as a potent GSK-3β inhibitor. PMC. View Source
- [2] MedChemExpress. (n.d.). GSK-3β inhibitor 20 (Reference compound). View Source
